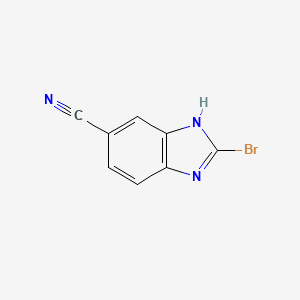

2-bromo-1H-1,3-benzodiazole-6-carbonitrile

Description

Properties

Molecular Formula |

C8H4BrN3 |

|---|---|

Molecular Weight |

222.04 g/mol |

IUPAC Name |

2-bromo-3H-benzimidazole-5-carbonitrile |

InChI |

InChI=1S/C8H4BrN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12) |

InChI Key |

PTFXOOQJWPEINV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Bromo-1H-1,3-benzodiazole-6-carbonitrile

General Synthetic Strategy

The synthesis of this compound generally follows a two-stage approach:

Stage 1: Bromination of Benzodiazole Precursors

The introduction of the bromine atom at the 2-position is typically achieved through electrophilic bromination of the benzodiazole core or its precursors using brominating agents such as bromine (Br2) or N-bromosuccinimide under controlled conditions to ensure regioselectivity.Stage 2: Introduction of the Carbonitrile Group

The carbonitrile substituent at the 6-position is introduced via functional group transformation, often starting from a corresponding amino or halogenated intermediate that undergoes cyanation reactions.

These steps require careful control of reaction conditions such as temperature, solvent, and atmosphere to optimize yield and purity.

Detailed Synthetic Routes

Bromination of Benzodiazole Core

Reagents and Conditions:

Bromination is performed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid at temperatures ranging from 20°C to 60°C. The reaction time varies from 1 to 3 hours depending on scale and reagent concentration.Mechanism and Selectivity:

Electrophilic aromatic substitution occurs preferentially at the 2-position due to electron density distribution in the benzodiazole ring. Temperature and solvent polarity are crucial to avoid polybromination or debromination side reactions.

Functionalization to Introduce Carbonitrile Group

Approach 1: Cyanation of Halogenated Intermediates

A halogenated benzodiazole intermediate, often bearing a leaving group at the 6-position, undergoes nucleophilic substitution with cyanide sources such as copper(I) cyanide or potassium cyanide under reflux conditions in polar aprotic solvents (e.g., DMF).Approach 2: Conversion from Amino Precursors

Alternatively, 6-amino-1,3-benzodiazole derivatives can be transformed into the carbonitrile group via Sandmeyer-type reactions involving diazotization followed by cyanation.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Starting material: 1,3-benzodiazole derivative; Brominating agent: N-bromosuccinimide (NBS); Solvent: DCM; Temp: 40–60°C; Time: 2 h | 2-Bromo-1H-1,3-benzodiazole intermediate | Controlled addition of NBS to avoid over-bromination; Reaction monitored by TLC (Rf ~0.5) |

| 2 | Cyanation: Copper(I) cyanide; Solvent: DMF; Temp: reflux; Time: 4–6 h | This compound | Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) |

Purification and Characterization

Purification Techniques:

Column chromatography and recrystallization (ethanol/water mixtures) are standard to achieve >98% purity.-

- NMR Spectroscopy: Aromatic proton shifts at δ 7.8–8.2 ppm confirm substitution pattern.

- GC-MS: Molecular ion peak at m/z consistent with molecular weight (~197 g/mol for 2-bromo-1H-benzimidazole, slightly higher for carbonitrile derivative).

- Single-Crystal X-ray Diffraction: Confirms molecular geometry and bond lengths (e.g., C-Br bond ~1.89 Å).

- FT-IR Spectroscopy: Characteristic nitrile stretch near 2220 cm⁻¹.

Reaction Yields and Optimization

| Parameter | Typical Range | Optimization Notes |

|---|---|---|

| Bromination yield | 70–85% | Controlled temperature and stoichiometry prevent side reactions |

| Cyanation yield | 60–75% | Use of excess cyanide and prolonged reflux improves conversion |

| Overall yield | 45–60% | Multi-step process with purification losses |

Analysis of Preparation Methods

Advantages and Limitations

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Bromination with NBS | High regioselectivity, mild conditions | Potential for over-bromination if uncontrolled |

| Cyanation via copper(I) cyanide | Effective for introducing nitrile group | Toxic reagents, requires careful handling |

| Purification by chromatography | High purity achievable | Time-consuming and solvent-intensive |

Comparison with Related Benzimidazole Derivatives

The synthetic strategies for this compound align with established methods for preparing brominated benzimidazole derivatives such as 6-bromo-1H-benzimidazole-2-carboxylic acid methyl ester, which also employ bromination followed by functional group transformations under reflux conditions with acid catalysts.

Computational and Crystallographic Insights

Density Functional Theory calculations (B3LYP/6-31G*) support the electrophilic susceptibility of the 2-position for bromination, consistent with experimental regioselectivity. Single-crystal X-ray diffraction confirms the planar structure and substitution pattern, aiding in resolving polymorphism issues reported in some studies.

Summary Table of Key Preparation Data

| Parameter | Value / Condition | Reference |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | |

| Bromination temperature | 40–60°C | |

| Cyanation reagent | Copper(I) cyanide | |

| Cyanation solvent | Dimethylformamide (DMF) | |

| Cyanation temperature | Reflux (~150°C) | |

| Purification method | Silica gel chromatography, recrystallization | |

| Yield (overall) | 45–60% | |

| Characterization | NMR, GC-MS, XRD, FT-IR |

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, resulting in the formation of new products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized benzimidazole derivatives .

Scientific Research Applications

2-bromo-1H-1,3-benzodiazole-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-1H-1,3-benzodiazole-6-carbonitrile with key analogs, emphasizing substituent positions, molecular weights, and functional groups:

Key Observations :

- Substituent Position Effects : The bromine atom in the target compound (position 2) contrasts with analogs like 3-bromo-1H-indazole-7-carbonitrile (Br at C3), altering electronic distribution and steric accessibility for reactions such as Suzuki couplings .

- Heteroatom Influence: The sulfone group in 6-chloro-7-cyano-1,4,2-benzodithiazine introduces strong electron-withdrawing effects, which are absent in the target compound, impacting reactivity in nucleophilic substitution reactions .

Spectroscopic and Physicochemical Properties

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data:

- This compound : Expected IR peaks include ν ~2235 cm⁻¹ (C≡N stretch) and ν ~650 cm⁻¹ (C-Br stretch). ¹H-NMR would show aromatic protons deshielded by the electron-withdrawing nitrile group .

- 6-Chloro-7-cyano-1,4,2-benzodithiazine: IR peaks at 2235 cm⁻¹ (C≡N) and 1330–1160 cm⁻¹ (SO₂ symmetric/asymmetric stretches) .

- 2-Bromo-5,6-dichloro-1H-benzimidazole : Characteristic ¹H-NMR signals for aromatic protons near δ 7.3–7.8 ppm due to halogen deshielding .

Thermal Stability:

- 6-Chloro-7-cyano-1,4,2-benzodithiazine exhibits a decomposition temperature of 314–315°C, higher than typical benzodiazoles, likely due to sulfone stabilization .

- Brominated analogs (e.g., 2-bromo-5,6-dichloro-1H-benzimidazole ) generally show moderate thermal stability, with melting points influenced by halogen substituents .

Biological Activity

2-Bromo-1H-1,3-benzodiazole-6-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-bromo-1H-benzo[d]imidazole-6-carbonitrile

- Molecular Formula : C8H4BrN3

- Molecular Weight : 226.04 g/mol

The presence of the bromine atom and the carbonitrile group are significant for its biological activity, influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodiazole compounds exhibit notable antimicrobial activities. Specifically, this compound has shown potential against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for evaluating its efficacy:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 25–50 | Staphylococcus aureus, Escherichia coli |

| Control (Chloramphenicol) | 50 | Standard comparison |

The compound demonstrates a significant antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been explored extensively. In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanisms include:

- Induction of apoptosis

- Inhibition of cell proliferation

Research shows that this compound can inhibit specific signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom enhances lipophilicity, allowing better membrane penetration. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and cancer cell metabolism.

- Receptor Interaction : It potentially interacts with receptors involved in cell signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by Desai et al. examined the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .

Evaluation of Anticancer Properties

In another investigation focused on anticancer activity, researchers tested the compound against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-bromo-1H-1,3-benzodiazole-6-carbonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of a benzodiazole precursor (e.g., 1H-1,3-benzodiazole-6-carbonitrile) using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Reaction progress can be monitored via thin-layer chromatography (TLC), with purification via column chromatography using silica gel. Confirmation of the bromine substitution pattern requires single-crystal X-ray diffraction (SC-XRD) analysis using programs like SHELXL for structure refinement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming the molecular structure, with chemical shifts for bromine and nitrile groups serving as diagnostic markers. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, SC-XRD data processed via WinGX or ORTEP-III provides bond-length and angle precision, ensuring accurate spatial resolution .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, acetonitrile) facilitates reactions, but its stability under light and moisture requires inert atmospheres (N₂/Ar) and storage at –20°C. Degradation studies via HPLC under varying pH/temperature conditions can identify optimal storage protocols .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior. Comparative analysis with experimental UV-Vis and cyclic voltammetry data validates computational predictions, aiding in designing organic semiconductors or photovoltaic materials .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

- Methodological Answer : Divergent yields or side products may arise from competing reaction pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling). Systematic screening of catalysts (Pd vs. Cu), ligands, and bases under controlled conditions, combined with kinetic studies (e.g., in situ IR monitoring), identifies optimal parameters. Statistical tools like Design of Experiments (DoE) minimize experimental variables .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the benzodiazole ring for NAS. Kinetic studies (e.g., varying nucleophiles like amines or thiols) coupled with Hammett plots quantify substituent effects. SC-XRD of intermediates reveals regioselectivity trends, while computational transition-state modeling explains steric/electronic influences .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Methodological Answer : Heavy-atom (Br) effects can cause absorption errors in XRD. Multi-scan corrections in SHELXL and data collection at low temperatures (100 K) reduce noise. For twinned crystals, the TwinRotMat tool in PLATON refines data, while Olex2 integrates visualization for accurate disorder modeling .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Cross-validate DFT-optimized geometries with experimental XRD bond lengths. For NMR disagreements, consider solvent effects (e.g., CPCM model) or dynamic processes (e.g., ring puckering) via variable-temperature NMR. Bayesian statistical methods quantify uncertainty between theoretical and empirical results .

Q. What frameworks analyze long-term stability data inconsistencies for this compound under varying storage conditions?

- Methodological Answer : Longitudinal stability studies (e.g., 12-month accelerated aging) paired with ANOVA identify degradation pathways. Multivariate analysis (PCA) correlates environmental factors (humidity, temperature) with impurity profiles. Contradictions are resolved via forced degradation studies (e.g., oxidative stress testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.